

Comparative Analysis of Aryl Hydrocarbon Receptor Modulators: TCDD and CH223191

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Compound of Interest		
Compound Name:	CDD-1431	
Cat. No.:	B15540728	Get Quote

A note on the topic: The compound "CDD-1431" is not identifiable in the current scientific literature. This guide therefore provides a comparative analysis of two well-characterized ligands for the Aryl Hydrocarbon Receptor (AhR), a key regulator of cellular metabolism and immune responses.[1][2][3] We will compare the potent AhR agonist 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and the specific AhR antagonist CH223191. This analysis will serve as a valuable resource for researchers in toxicology, pharmacology, and drug development studying the AhR signaling pathway.

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that, upon binding to a ligand, translocates to the nucleus.[2][4] In the nucleus, it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT) and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs).[4][5] This binding initiates the transcription of a battery of genes, most notably those encoding cytochrome P450 enzymes like CYP1A1 and CYP1B1, which are involved in the metabolism of foreign compounds.[1][5][6]

Quantitative Performance of AhR Modulators

The efficacy of AhR modulators is typically quantified by their ability to either induce (agonists) or inhibit (antagonists) the transcriptional activity of the receptor. The following table summarizes key performance metrics for TCDD and CH223191.



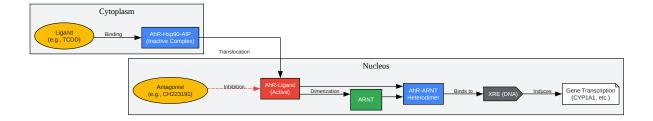
Compound	Туре	Target	Key Performanc e Metric	Cell Line(s)	Reference
TCDD	Agonist	Aryl Hydrocarbon Receptor (AhR)	ED ₅₀ of ~1 nM for hepatic monooxygen ase activity in C57BL/6J mice.[7]	In vivo (mice)	[7]
CH223191	Antagonist	Aryl Hydrocarbon Receptor (AhR)	IC ₅₀ of 30 nM for inhibiting AhR.[8]	Not specified	[8]
CH223191	Antagonist	Aryl Hydrocarbon Receptor (AhR)	IC ₅₀ of 0.03 μM (30 nM) for inhibiting TCDD- induced luciferase activity.[9]	Not specified	[9]
CH223191	Antagonist	Aryl Hydrocarbon Receptor (AhR)	IC ₅₀ of 1.48 μM for inhibiting CYP1A1 catalytic activity.[10]	HepG2 cells	[10]
CH223191	Antagonist	Aryl Hydrocarbon Receptor (AhR)	IC ₅₀ values against TCDD- dependent gene induction: 0.2 μM (human), 1.1 μM	Human (HG2L6.1c3), Guinea Pig, Mouse (H1L1.1c2), Rat (H4L1.1c4)	[11]



(guinea pig), 1.5 μ M (mouse), 3.1 μ M (rat).[11]

Visualizing the AhR Signaling Pathway and Experimental Workflow

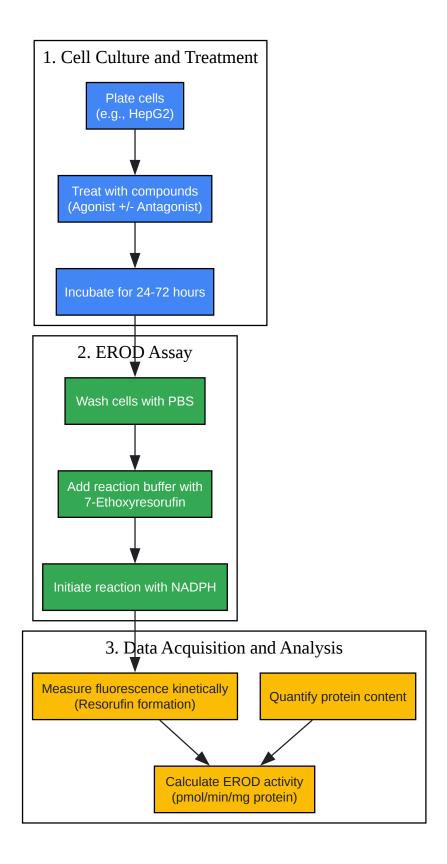
To better understand the mechanism of action and the methods used to evaluate these compounds, the following diagrams illustrate the AhR signaling pathway and a typical experimental workflow.



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Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.





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Caption: Experimental workflow for the EROD (Ethoxyresorufin-O-deethylase) assay.



Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key assays used to characterize AhR modulators.

Luciferase Reporter Gene Assay

This assay quantifies the transcriptional activity of AhR in response to test compounds.

Objective: To measure the induction of a reporter gene (luciferase) under the control of an AhR-responsive promoter.

Methodology:

- Cell Culture: Use a cell line (e.g., human hepatoma HepG2) stably transfected with a
 plasmid containing a luciferase reporter gene driven by multiple XREs.
- Compound Treatment: Plate the reporter cells in a 96-well plate. After cell adherence, treat them with various concentrations of the test compound (e.g., TCDD for agonist activity, or TCDD in combination with CH223191 for antagonist activity).[12] Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.
- Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer.
- Luminometry: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. The light output is proportional to the luciferase activity.
- Data Analysis: Normalize the luciferase activity to the total protein concentration in each well.
 For agonists, calculate the EC₅₀ value (the concentration that produces 50% of the maximal response). For antagonists, calculate the IC₅₀ value (the concentration that inhibits the agonist-induced response by 50%).[12]

Ethoxyresorufin-O-deethylase (EROD) Assay



This assay measures the enzymatic activity of CYP1A1, a primary target gene of the AhR signaling pathway.[13]

Objective: To quantify the catalytic activity of CYP1A1 as an indicator of AhR activation.[14]

Methodology:

- Cell Culture and Treatment: Seed cells (e.g., rat hepatoma H4IIE or human HepG2) in a 96-well plate.[15] Treat the cells with the test compounds as described for the luciferase assay and incubate for an appropriate induction period (e.g., 24 to 72 hours).[14]
- EROD Reaction: After the induction period, remove the treatment medium and wash the cells. Add a reaction mixture containing 7-ethoxyresorufin, a substrate for CYP1A1.[14][15]
- Enzymatic Conversion: CYP1A1 metabolizes 7-ethoxyresorufin into the highly fluorescent product, resorufin.[14] Initiate the reaction by adding NADPH.[14]
- Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).[15]
- Standard Curve: Generate a standard curve using known concentrations of resorufin to convert the fluorescence readings into the amount of product formed.
- Protein Quantification: After the kinetic reading, lyse the cells and determine the total protein concentration in each well.
- Data Analysis: Calculate the EROD activity as the rate of resorufin formation, typically expressed in picomoles per minute per milligram of protein (pmol/min/mg protein).[13]

These protocols provide a robust framework for the comparative analysis of potential AhR modulators, enabling researchers to quantify their potency and efficacy in a controlled laboratory setting.

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